molecular formula C9H9F3N2O B12997992 2-Methyl-4-trifluoroacetamidoaniline

2-Methyl-4-trifluoroacetamidoaniline

Cat. No.: B12997992
M. Wt: 218.18 g/mol
InChI Key: NOAVDLDSPLZUDS-UHFFFAOYSA-N
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Description

2-Methyl-4-trifluoroacetamidoaniline is an organic compound with the molecular formula C9H9F3N2O It is a derivative of aniline, where the amino group is substituted with a trifluoroacetamido group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-trifluoroacetamidoaniline typically involves the reaction of 2-methylaniline with trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure the selective formation of the trifluoroacetamido group. The general reaction scheme is as follows:

    Starting Material: 2-Methylaniline

    Reagent: Trifluoroacetic anhydride

    Conditions: The reaction is usually performed in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-trifluoroacetamidoaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the trifluoroacetamido group to an amino group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Electrophilic reagents like nitric acid, sulfuric acid, and halogens are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

2-Methyl-4-trifluoroacetamidoaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme interactions and protein modifications.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-4-trifluoroacetamidoaniline involves its interaction with specific molecular targets. The trifluoroacetamido group can form hydrogen bonds and other interactions with biological molecules, affecting their function. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-3-trifluoroacetamidoaniline
  • 4-Trifluoroacetamidoaniline
  • 2,6-Dichloro-4-trifluoromethyl-aniline

Uniqueness

2-Methyl-4-trifluoroacetamidoaniline is unique due to the specific positioning of the trifluoroacetamido and methyl groups on the aniline ring. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not be able to fulfill.

Properties

Molecular Formula

C9H9F3N2O

Molecular Weight

218.18 g/mol

IUPAC Name

N-(4-amino-3-methylphenyl)-2,2,2-trifluoroacetamide

InChI

InChI=1S/C9H9F3N2O/c1-5-4-6(2-3-7(5)13)14-8(15)9(10,11)12/h2-4H,13H2,1H3,(H,14,15)

InChI Key

NOAVDLDSPLZUDS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C(F)(F)F)N

Origin of Product

United States

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